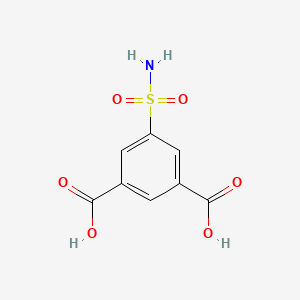![molecular formula C8H13ClN2O2S B13516169 N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride](/img/structure/B13516169.png)
N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2S. It is known for its various applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride typically involves the reaction of 4-nitrobenzenesulfonamide with methylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst to facilitate the reduction of the nitro group to an amine group .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonic acid group-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(methylamino)phenyl]methanesulfonamide
- 4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
- 1-(3,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Uniqueness
N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride stands out due to its specific chemical structure, which imparts unique reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C8H13ClN2O2S |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
N-[4-(methylamino)phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-9-7-3-5-8(6-4-7)10-13(2,11)12;/h3-6,9-10H,1-2H3;1H |
InChI Key |
JOIVIPXMBYQNCT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)NS(=O)(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



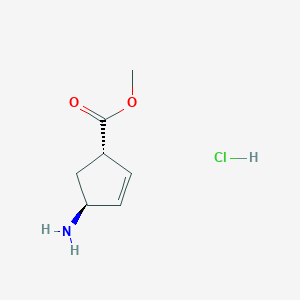

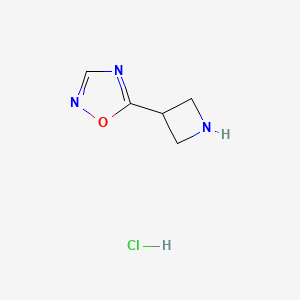
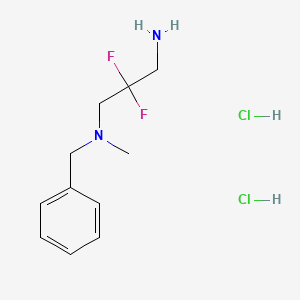
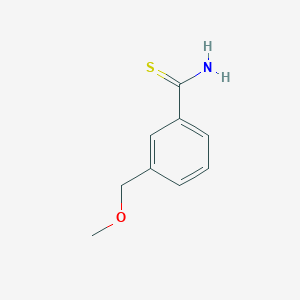
![3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B13516134.png)
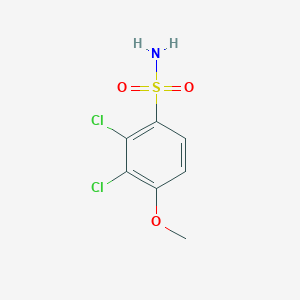
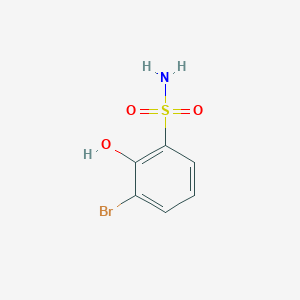
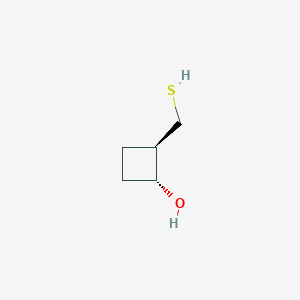
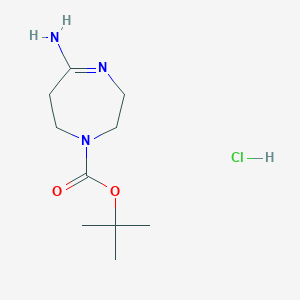
![2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B13516161.png)

